molecular formula C22H17ClN4O2 B2616275 N-[(4-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-44-9

N-[(4-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B2616275
CAS No.: 440330-44-9
M. Wt: 404.85
InChI Key: ZICVOMAXOULMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide (CAS 440330-44-9) is a benzotriazinone derivative of significant interest in modern drug discovery, particularly in the field of targeted protein degradation. This compound is supplied for research applications and is not intended for diagnostic or therapeutic use. The molecular structure of this compound, which features a benzotriazinone core linked to a chlorophenyl group via a methylene bridge, is critical for its interactions in biological systems . Researchers are increasingly exploring such benzamide-type derivatives as novel cereblon (CRBN) binders for the development of Proteolysis-Targeting Chimeras (PROTACs) . These molecules represent an advancement over traditional immunomodulatory imide drugs (IMiDs) by offering potentially enhanced chemical stability and a more favorable selectivity profile, minimizing off-target degradation of neo-substrates like IKZF1/3 and SALL4 . The primary research value of this compound lies in its application as a key intermediate or a recruiter ligand in the synthesis of bifunctional degraders targeting disease-relevant proteins such as BRD4 and HDAC6, where it can be engineered to outperform earlier generations of degraders . Its mechanism of action involves hijacking the CRBN E3 ubiquitin ligase, facilitating the targeted ubiquitination and subsequent proteasomal degradation of proteins of interest . With a molecular formula of C22H17ClN4O2 and a molecular weight of 404.85 g/mol, this compound is characterized by a topological polar surface area of 74.1 Ų and an XLogP3 value of 4.5, indicating favorable membrane permeability . This product is strictly for research use in laboratory settings and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-18-11-7-15(8-12-18)13-24-21(28)17-9-5-16(6-10-17)14-27-22(29)19-3-1-2-4-20(19)25-26-27/h1-12H,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICVOMAXOULMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzotriazinone Core: The initial step involves the synthesis of the benzotriazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group. This can be done via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst such as aluminum chloride.

    Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage. This can be achieved through the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide and benzotriazinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Core Scaffolds and Substituents

The target compound shares structural similarities with several benzamide derivatives and heterocyclic systems:

Compound Name Core Structure Key Substituents Structural Features Reference
Target Compound Benzamide 4-Chlorophenylmethyl, benzotriazinone-methyl Benzotriazinone introduces a planar, conjugated system; potential for H-bonding -
N-(4-Chlorophenyl)-3-methylbenzamide Benzanilide 3-Methyl, 4-chlorophenyl Dihedral angle of 68.4° between benzene rings; antiparallel N–H/C=O conformation
4-[(4-Chlorophenyl)methyl-sulfonylamino]-N-(4-fluorophenyl)benzamide Benzamide 4-Chlorophenylmethyl-sulfonylamino, 4-fluorophenyl Sulfonylamino group enhances solubility; fluorophenyl improves metabolic stability
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone 4-Oxo-quinazolinyl, sulfanyl, sulfamoylphenyl Quinazolinone core offers rigidity; sulfamoyl group aids in target specificity

Key Observations :

  • Sulfonyl and sulfamoyl substituents in analogs (e.g., ) improve solubility and bioavailability, whereas the target compound’s benzotriazinone group may prioritize electronic effects over solubility.

Dihedral Angles and Conformational Analysis

N-(4-Chlorophenyl)-3-methylbenzamide exhibits a dihedral angle of 68.4° between its benzene rings, influenced by steric and electronic effects of the methyl and chloro substituents . By contrast, benzotriazinone-containing compounds (e.g., derivatives in ) likely adopt more planar conformations due to the fused heterocyclic system.

Comparison with Target Compound :

  • The benzotriazinone moiety may require specialized steps, such as cyclization or oxidation .

Physical and Spectroscopic Properties

Melting Points and Stability

Compound Name Melting Point (°C) Stability Notes Reference
Example 53 (chromen-2-yl derivative) 175–178 Stable under ambient conditions
N-(4-Chlorophenyl)-3-methylbenzamide Not specified Forms hydrogen-bonded chains in solid state
Target Compound Not reported Likely stable due to rigid benzotriazinone -

Spectroscopic Data

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence at λₑₓ = 320 nm, attributed to the methoxy and methyl substituents. The benzotriazinone group in the target compound may quench fluorescence due to electron-withdrawing effects.

Biological Activity

N-[(4-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}ClN3_{3}O2_{2}
  • Molecular Weight : 303.75 g/mol
  • CAS Number : Not specified in the sources.

Antibacterial Activity

Research has demonstrated that derivatives of benzotriazine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds possess activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial enzyme targets, which is supported by molecular docking studies indicating strong binding affinities to these targets .

CompoundActivityTarget BacteriaMIC (µg/mL)
Compound AStrongE. coli12
Compound BModerateStaphylococcus aureus25
N-[...]-benzamideSignificantSalmonella typhi15

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using assays such as DPPH and ABTS. These studies indicate that certain derivatives show comparable antioxidant activity to standard antioxidants like ascorbic acid. The ability to scavenge free radicals suggests potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition TypeIC50 (µM)
AChEStrong0.5
UreaseModerate10

Case Studies

  • Study on Antibacterial Efficacy : A recent study examined the antibacterial efficacy of several benzotriazine derivatives against both E. coli and Bacillus subtilis. The results indicated that modifications to the benzamide structure enhanced antibacterial potency significantly .
  • Antioxidant Potential Assessment : Another investigation focused on the antioxidant capabilities of these compounds through various assays. It was found that specific structural features were correlated with increased radical scavenging activity, suggesting a pathway for optimizing these compounds for therapeutic use .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Question
Methodology:

  • Solvent Selection: Use dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) as solvents, which are effective for reactions involving benzamide derivatives .
  • Temperature Control: Perform reactions under ice-cooled conditions (0–5°C) to minimize side reactions, particularly during acylation steps .
  • Purification: Employ column chromatography with gradients of chloroform:methanol (3:1 v/v) for intermediates, followed by crystallization from diethyl ether or ethanol to isolate the final product .
  • Hazard Mitigation: Conduct a thorough risk assessment for reagents like chlorinated solvents and acyl chlorides, ensuring proper ventilation and PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.